molecular formula C15H24N4O2 B13937008 Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13937008
M. Wt: 292.38 g/mol
InChI Key: DNQSZSFLBGFUBX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 3-aminopyridine with tert-butyl 1,4-diazepane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. Additionally, advanced purification methods, such as crystallization and recrystallization, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the diazepane ring or the pyridine ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted diazepane or pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a diazepane ring.

    Tert-butyl 4-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate: This compound features a cyclohexyl ring with a methyl group, providing different steric and electronic properties.

Uniqueness

Tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate is unique due to its seven-membered diazepane ring, which imparts distinct conformational flexibility and reactivity compared to six-membered piperazine or cyclohexyl derivatives. This structural difference can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-(3-aminopyridin-4-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-5-6-17-11-12(13)16/h5-6,11H,4,7-10,16H2,1-3H3

InChI Key

DNQSZSFLBGFUBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=NC=C2)N

Origin of Product

United States

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